Galanthamine N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134332-50-6 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |
InChI Key |
LROQBKNDGTWXET-CSBKYJRVSA-N |
SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Isomeric SMILES |
C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
113-118°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |
Origin of Product |
United States |
Occurrence and Natural Biosynthetic Pathways of Galanthamine N Oxide
Isolation from Botanical Sources (e.g., Amaryllidaceae Species)
Galanthamine (B1674398) N-Oxide is found in various species within the Amaryllidaceae family, a group of plants known for producing a wide array of bioactive alkaloids. ub.edu Researchers have successfully isolated and identified this compound from the bulbs and other tissues of several plants.
Notably, Galanthamine N-Oxide has been isolated from Zephyranthes concolor medchemexpress.comglpbio.com, Lycoris sanguinea caymanchem.com, and the Mexican native species Chlidanthus fragrans. mdpi.com It has also been identified as a constituent in Lycoris radiata. mdpi.com The parent compound, galanthamine, is found in a broader range of genera, including Galanthus, Leucojum, Narcissus, and Ungernia, suggesting the potential for this compound to be present as a minor alkaloid in these species as well. mdpi.comtandfonline.comturkjps.orgub.edu The isolation of this compound is often part of broader phytochemical analyses of these plants, which are rich sources of various alkaloid structures. universiteitleiden.nl
Table 1: Botanical Sources of this compound
| Plant Species | Family | Reference |
|---|---|---|
| Zephyranthes concolor | Amaryllidaceae | medchemexpress.comglpbio.com |
| Lycoris sanguinea | Amaryllidaceae | caymanchem.com |
| Chlidanthus fragrans | Amaryllidaceae | mdpi.com |
| Lycoris radiata | Amaryllidaceae | mdpi.com |
Enzymatic Biogenesis and Formation in Natural Systems
The formation of this compound is a result of the metabolic transformation of its direct precursor, galanthamine. caymanchem.com In biological systems, the conversion of a tertiary amine, like the one present in the galanthamine structure, to an N-oxide is a common metabolic pathway, often mediated by specific enzymes.
The biosynthesis of the core galanthamine structure is a complex process that begins with the amino acids phenylalanine and tyrosine. google.comchim.it These precursors undergo a series of enzymatic reactions to form norbelladine, a key intermediate. chim.it The pathway then proceeds through the formation of 4'-O-methylnorbelladine, which is subjected to an oxidative phenol (B47542) coupling reaction, a critical step catalyzed by a cytochrome P450-dependent enzyme to create the characteristic dibenzofuran (B1670420) nucleus of the galanthamine-type alkaloids. ub.educhim.it Subsequent reduction and N-methylation steps yield galanthamine. ub.edu
Once galanthamine is formed, it can be further metabolized. The formation of this compound occurs via the oxidation of the nitrogen atom in the galanthamine molecule. ontosight.ai While the specific plant enzymes responsible for this N-oxidation have not been fully elucidated, this type of reaction is typically catalyzed by oxidoreductases. In human metabolism, for instance, the conversion of galanthamine to this compound is known to be mediated by the cytochrome P450 enzyme CYP3A4. drugbank.com This suggests that similar enzymatic machinery likely exists in plants to produce this metabolite.
This compound as a Natural Product and Metabolite
This compound is recognized both as a distinct natural product and as an active metabolite of galanthamine. medchemexpress.comcaymanchem.com Its presence as a natural product is confirmed by its isolation directly from plant tissues, such as the bulbs of Lycoris sanguinea and Zephyranthes concolor. glpbio.comcaymanchem.com As a metabolite, its existence is intrinsically linked to the biosynthesis of galanthamine. caymanchem.comdrugbank.com
Plants in the Amaryllidaceae family produce galanthamine, which can then be converted into this compound within the plant's metabolic system. mdpi.com This relationship means that the occurrence of this compound is dependent on the plant's genetic and enzymatic capacity to first synthesize galanthamine. It is often found in smaller quantities compared to its precursor, which is typical for a metabolic product. The compound is considered an oxidized alkaloid and is one of several metabolites that can be formed from galanthamine in nature. caymanchem.com
Synthetic Strategies and Chemical Derivatization of Galanthamine N Oxide
Oxidative Transformation Methods for Galanthamine (B1674398) N-Oxide Generation
The generation of Galanthamine N-Oxide is achieved via the N-oxidation of the tertiary amine within the galanthamine structure. This transformation is a standard reaction in alkaloid chemistry, often employed to activate the molecule for subsequent reactions google.comresearchgate.net.
The most common and efficient method involves the use of peroxy acids. google.comorganic-chemistry.org Substituted perbenzoic acids, particularly meta-chloroperoxybenzoic acid (mCPBA), are highly effective for this purpose google.comorganic-chemistry.orgclockss.org. In a typical procedure, galanthamine is dissolved in a solvent like chloroform (B151607), and mCPBA is added in portions to control the exothermic reaction, maintaining a temperature between 15°C and 50°C. google.comgoogle.com The reaction proceeds to completion, yielding this compound quantitatively google.com. Other oxidizing agents, such as hydrogen peroxide and peracetic acid, are also suitable for this N-oxidation. google.com
The table below summarizes the common oxidative agents used for this transformation.
| Oxidizing Agent | Abbreviation | Typical Reaction Conditions | Reference |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | mCPBA | Solvent: Chloroform; Temperature: 15-50°C | google.comgoogle.com |
| Hydrogen Peroxide | H₂O₂ | Used in the formation of N-oxide for Polonovski reaction | |
| Peracetic Acid | - | Used in the formation of N-oxide for Polonovski reaction |
Preparation of this compound Analogues and Derivatives
While this compound itself can be isolated, its primary value in synthetic chemistry is as a precursor to other galanthamine derivatives. The N-oxide is an activated intermediate that facilitates selective modifications which are otherwise difficult to achieve on the parent galanthamine molecule.
The most significant transformation of this compound is its use in the Polonovski reaction, or its variants, to achieve N-demethylation. capes.gov.brlookchem.com The selective N-demethylation of galanthamine to produce norgalanthamine is accomplished via a non-classical Polonovski reaction. capes.gov.brlookchem.com In this process, this compound is treated with an iron(II) salt, such as iron(II) sulfate (B86663) heptahydrate. google.comingentaconnect.comresearchgate.net This reaction selectively removes the methyl group from the nitrogen atom, yielding norgalanthamine, a valuable intermediate for the synthesis of new galanthamine derivatives. google.comcapes.gov.brlookchem.comcgl.org.cn
Norgalanthamine serves as a scaffold for creating a wide array of analogues. For instance, it can be reacted with dipeptides to form new amide derivatives researchgate.net. It is also the starting material for producing compounds like N-allylnorgalanthamine, which has shown significant biological activity ingentaconnect.com.
In a separate study, the Polonovski-Potier reaction on this compound, which uses trifluoroacetic anhydride (B1165640) instead of iron salts, was found to yield not only the expected iminium salt but also an unexpected hydroxylated derivative, 8-hydroxygalanthamine researchgate.net. This demonstrates an alternative pathway for derivatization directly from the N-oxide intermediate.
Pharmacological and Biochemical Investigations of Galanthamine N Oxide Excluding Clinical Human Data
In Vitro Enzyme Inhibition Profile of Galanthamine (B1674398) N-Oxide
Acetylcholinesterase (AChE) Inhibition Modalities
Galanthamine N-Oxide has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov In vitro studies have demonstrated its inhibitory activity against AChE from various sources.
Specifically, this compound inhibits electric eel acetylcholinesterase with a reported EC50 of 26.2 μM. medchemexpress.comneo-biotech.com Further research has characterized it as a prominent inhibitor of substrate accommodation within the active sites of Torpedo californica AChE (TcAChE) and human AChE (hAChE). medchemexpress.comneo-biotech.com This suggests a mechanism that interferes with the binding or proper orientation of acetylcholine within the enzyme's active site.
One study comparing it to its parent compound, galanthamine, indicated that this compound is approximately five times less potent as an AChE inhibitor. nih.gov Galanthamine itself is known to be a competitive and reversible inhibitor of AChE. nih.govtandfonline.com
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Enzyme Source | Inhibition Metric (IC50/EC50) | Reference |
|---|---|---|
| Electric Eel AChE | 26.2 μM (EC50) | medchemexpress.comneo-biotech.com |
| Electric Eel AChE | 2.6 x 10⁻⁵ M (IC50) | nih.gov |
| Torpedo californica AChE (TcAChE) | Prominent inhibitor of substrate accommodation | medchemexpress.comneo-biotech.com |
Butyrylcholinesterase (BChE) Inhibition Characteristics
In addition to its effects on AChE, this compound also demonstrates inhibitory activity against butyrylcholinesterase (BChE), another key cholinesterase enzyme. It is described as a prominent inhibitor of substrate accommodation in the active site of human BChE (hBChE). medchemexpress.comneo-biotech.commedchemexpress.com This indicates that, similar to its action on AChE, it likely interferes with the binding of substrates to the BChE active site.
Cellular and Molecular Effects of this compound
Neuroprotective Effects in Cellular Models (e.g., SH-SY5Y neuroblastoma cells)
This compound has demonstrated neuroprotective properties in cellular models. In a study utilizing SH-SY5Y neuroblastoma cells, this compound was found to decrease cell death induced by cobalt chloride when applied at a concentration of 6.25 µM. caymanchem.com This suggests a potential role for the compound in protecting neurons from certain types of toxic insults.
While direct studies on the neuroprotective mechanisms of this compound are limited, research on its parent compound, galanthamine, provides some context. Galantamine has been shown to protect SH-SY5Y cells against amyloid-β-induced toxicity through various mechanisms, including antioxidant, radical scavenging, and anti-aggregating properties. unisi.it Furthermore, galantamine's neuroprotective effects in these cells have been linked to the upregulation of α7 nicotinic acetylcholine receptors (nAChRs) and subsequent activation of the PI3K-Akt signaling pathway. africanjournalofbiomedicalresearch.com
Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)
The primary biological targets of this compound identified in non-clinical studies are the cholinesterase enzymes, AChE and BChE, as detailed in section 4.1. Beyond this, information on its direct interactions with other specific biological targets like receptors is not extensively detailed in the available literature.
However, considering it is a metabolite of galantamine, it is relevant to note the broader interactions of the parent compound. Galantamine is not only an AChE inhibitor but also a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmdpi.com This dual mechanism of action enhances cholinergic neurotransmission. wikipedia.org Galantamine's modulation of nAChRs can influence the release of other neurotransmitters, including glutamate (B1630785) and serotonin. drugbank.com The formation of this compound is mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov
Pre-clinical Pharmacological Assessments in Animal Models (Mechanistic Studies)
Studies investigating the metabolism and excretion of galantamine in rats and dogs have identified this compound as a metabolite. researchgate.net Following oral administration of radiolabeled galantamine to rats and dogs, this compound was one of the major metabolites detected, with excretion occurring predominantly through urine. researchgate.net The metabolic pathways observed in these animal models, including N-oxidation to form this compound, were also found to occur in humans. researchgate.net
These preclinical animal studies have been crucial in understanding the metabolic fate of galantamine and confirming that N-oxidation is a relevant metabolic pathway across different species. researchgate.net While these studies confirm its formation in vivo, detailed mechanistic studies focusing specifically on the pharmacological effects of isolated this compound in animal models are not widely available in the reviewed literature.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Galanthamine |
| Acetylcholine |
| Cobalt chloride |
Evaluation of Cholinergic System Modulation in Animal Models
Direct in-vivo studies administering this compound to animal models to evaluate its modulation of the cholinergic system are limited in publicly available scientific literature. However, in-vitro studies have provided valuable insights into its potential effects.
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. caymanchem.commdpi.com In-vitro assays using electric eel acetylcholinesterase demonstrated that this compound inhibits the enzyme with a half-maximal effective concentration (EC50) of 26.2 µM. caymanchem.comglpbio.com Another study confirmed its inhibitory activity on AChE from the electric eel, reporting an EC50 of 2.6 x 10-5 M, indicating it is approximately five times less potent than its parent compound, galantamine. mdpi.com
While direct in-vivo evidence of AChE inhibition in the brains of animals administered this compound is not extensively documented, one study analyzing rat brain homogenates after the administration of a galantamine-curcumin hybrid compound ex-vivo showed a reduction in both AChE and butyrylcholinesterase (BChE) activity. nih.gov However, a separate study did not detect this compound in rat liver tissue extracts following galantamine administration, suggesting that its concentrations in certain tissues may be low. upce.cz
The potential for this compound to modulate the cholinergic system in-vivo can be inferred from its nature as a metabolite of galantamine, which is known to cross the blood-brain barrier and exert central cholinergic effects. frontiersin.orgnih.gov
Investigating Other Systemic or Central Effects in Non-human Subjects
The primary investigation into the systemic effects of this compound in non-human subjects has been through metabolism and excretion studies of the parent compound, galantamine. These studies have been conducted in rats and dogs, providing quantitative data on the formation and elimination of this compound.
In a study involving the oral administration of radiolabeled galantamine to rats and dogs, this compound was identified as one of the major metabolites. nih.govresearchgate.net The primary route of excretion for galantamine and its metabolites in all species studied was through the urine. nih.govresearchgate.net
The following table summarizes the urinary excretion of this compound as a percentage of the administered dose of galantamine in male and female rats and dogs over a 96-hour period.
Urinary Excretion of this compound in Animal Models
| Animal Model | Percentage of Administered Galantamine Dose Excreted as this compound in Urine (0-96h) |
|---|---|
| Male Rat | 2.3% |
| Female Rat | 1.4% |
| Male Dog | 4.8% |
| Female Dog | 6.2% |
Data sourced from Mannens et al. (2002) nih.gov
These findings indicate that N-oxidation is a metabolic pathway for galantamine in these animal models, with some sex-dependent differences observed in the extent of its formation and excretion.
In addition to its role as a metabolite, in-vitro studies have suggested potential neuroprotective effects for this compound. Research on SH-SY5Y neuroblastoma cells demonstrated that this compound could decrease cell death induced by cobalt chloride at a concentration of 6.25 µM. caymanchem.com This suggests a potential for neuroprotective activity, although further in-vivo studies are necessary to confirm this effect in animal models.
Metabolism and Biotransformation of Galanthamine N Oxide Non Human Systems
Enzymatic Pathways of Galanthamine (B1674398) N-Oxide Formation (e.g., Cytochrome P450 Mediated)
The formation of Galanthamine N-Oxide from galanthamine is primarily an oxidative process mediated by specific enzyme systems. In vitro studies have identified that approximately 75% of galanthamine metabolism occurs in the liver. chemeurope.comwikipedia.org
The key enzymatic pathways involved include:
Cytochrome P450 (CYP) System : This superfamily of enzymes is central to the metabolism of galanthamine. nih.gov Specifically, the CYP3A4 isoenzyme is responsible for mediating the N-oxidation of galanthamine to form this compound. drugbank.comnih.govnih.govnih.govhres.ca This is considered a significant pathway in the biotransformation of the parent compound. drugbank.comnih.gov
Flavin-Containing Monooxygenases (FMOs) : FMOs are another major class of Phase I metabolic enzymes known for the oxygenation of xenobiotics containing nucleophilic heteroatoms, such as the tertiary amine nitrogen present in galanthamine. nih.govfrontiersin.org These enzymes are proficient at N-oxygenating tertiary amines to their corresponding N-oxides. ucl.ac.ukbenthamscience.com While direct evidence from the provided sources points specifically to CYP3A4 for galanthamine N-oxidation, the established role of FMOs in metabolizing similar compounds suggests they could potentially contribute to this pathway. nih.gov
The table below summarizes the primary enzymatic pathway identified in the formation of this compound.
| Parent Compound | Metabolite | Mediating Enzyme (Isoenzyme) | Metabolic Reaction |
|---|---|---|---|
| Galanthamine | This compound | Cytochrome P450 (CYP3A4) | N-Oxidation |
Role of this compound as a Metabolite of Galanthamine
This compound is recognized as an active metabolite of galantamine. caymanchem.com The process of N-oxidation is a major metabolic route for galantamine, observed across different species, including rats and dogs. nih.govresearchgate.net
A comparative study on the metabolism and excretion of galantamine in rats, dogs, and humans highlighted that all major human metabolic pathways, including N-oxidation, were present in at least one of the animal species studied. nih.govresearchgate.net In all species, the metabolites of galantamine are predominantly excreted through the urine. nih.gov
Metabolic Stability and Degradation Pathways in Biological Matrices (e.g., Rat Liver Tissue)
The stability and further degradation of this compound have been explored in various contexts. Studies involving forced degradation under oxidative stress conditions (e.g., using hydrogen peroxide) have shown that galantamine can degrade into this compound, indicating it is a product of oxidative degradation. akjournals.comnih.govresearchgate.net N-oxidation is considered one of the primary processes observed during the degradation of galantamine. nih.govresearchgate.net
However, the detection of this compound in biological matrices can be variable. One bioanalytical study designed to identify galantamine and its phase I metabolites in rat tissues successfully identified O-desmethyl-galantamine, N-desmethyl-galantamine, and epigalantamine (B192827) in liver tissue extracts. upce.cz Notably, this compound was identified in synthetic standard samples but was not detected in the rat liver tissue extracts under the specific experimental conditions of that study. upce.cz This could imply rapid subsequent metabolism, low formation concentration in this specific tissue, or methodological limitations for its detection in a complex biological matrix. upce.cz
The table below details findings related to this compound in non-human biological studies.
| Study Focus | Matrix/System | Finding | Citation |
|---|---|---|---|
| Metabolism & Excretion | Rats, Dogs | N-oxidation was identified as a major metabolic pathway for galantamine. | nih.govresearchgate.net |
| Metabolite Identification | Rat Liver Tissue | This compound was not detected in liver tissue extracts, though other metabolites were. | upce.cz |
| Forced Degradation | Chemical (Oxidative Stress) | This compound was formed as a minor degradation product of galantamine. | akjournals.comresearchgate.net |
Analytical and Spectroscopic Characterization of Galanthamine N Oxide
Chromatographic Methodologies for Identification and Quantification
Chromatographic techniques are fundamental in separating Galanthamine (B1674398) N-oxide from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Galanthamine N-oxide. researchgate.net Various HPLC methods have been developed for its identification and quantification in different matrices. akjournals.comresearchgate.net
A common approach involves reversed-phase HPLC coupled with various detectors. nih.gov For instance, a method utilizing a Discovery HS F5 column (150 mm × 4.6 mm I.D., 5 µm) with a linear gradient elution has been successfully employed. upce.cz This method uses a mobile phase gradient and a flow rate of 1 mL/min to separate galantamine, its metabolites, including this compound, and an internal standard like codeine. upce.cz Detection can be achieved using UV photodiode-array (PDA), fluorescence, and mass spectrometry (MS). upce.cznih.gov In one study, UV spectra were recorded between 200–600 nm. upce.cz
When analyzing degradation products of galantamine hydrobromide under oxidative stress, HPLC analysis identified this compound as a minor degradation product with a relative retention time (RRT) of 0.63. akjournals.comakjournals.com The European Pharmacopoeia describes chromatographic conditions for such analyses. akjournals.comakjournals.com
For quantification, fluorescence detection is often chosen due to its sensitivity, with excitation and emission wavelengths typically set around 280 nm and 310 nm, respectively. upce.cznih.gov The developed HPLC methods have been validated and applied to pharmacokinetic and biotransformation studies in biological samples like blood plasma and tissue homogenates. upce.cznih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details |
| Column | Discovery HS F5 (150 mm × 4.6 mm I.D., 5 µm) |
| Mobile Phase | Linear gradient elution |
| Flow Rate | 1 mL/min |
| Detection | UV-PDA (200-600 nm), Fluorescence (λex = 280 nm, λem = 310 nm), MS |
| Internal Standard | Codeine |
| Retention Time | 5.6 min upce.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of galanthamine-type alkaloids. nih.gov However, N-oxide forms of alkaloids can be unstable under typical GC conditions. ub.edu Despite this, GC-MS has been applied in the screening of Amaryllidaceae plant samples for these compounds. nih.gov
In a study of galanthamine-type alkaloids, GC-EIMS (Electron Impact Mass Spectrometry) was used. While most compounds showed abundant molecular ions ([M]+) and [M-H]+ ions, this compound was an exception, indicating its different fragmentation behavior under these conditions. nih.govresearchgate.net This suggests that while GC-MS can be used for screening, the specific characteristics of this compound must be considered for accurate identification. The technique has been successfully used to identify various alkaloids in plant extracts by comparing their mass fragmentation patterns with databases and literature. researchgate.netnih.gov
Capillary Electrophoresis (CE) and Related Methods
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers an alternative to HPLC for the analysis of galantamine and its related compounds. researchgate.netakjournals.com CZE has been utilized for the determination of galantamine in biological fluids and pharmaceutical preparations. mmsl.cz
One study reported the use of CZE with a 50 mM tetraborate (B1243019) buffer at pH 8 and a separation voltage of 12 kV. mmsl.cz This method was capable of separating galantamine from matrix components in serum samples, and the addition of 10 mM magnesium chloride improved the separation. mmsl.cz While specific applications for the direct analysis of this compound using CE are less detailed in the provided context, the successful application of CE for galantamine suggests its potential for analyzing its N-oxide metabolite as well. upce.czakjournals.com CE coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has also been discussed for impurity profiling of galantamine hydrobromide. akjournals.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone for the structural elucidation of organic molecules like this compound. researchgate.netakjournals.comresearchgate.net Although specific NMR data for this compound is not detailed in the provided search results, the use of 1D and 2D NMR has been mentioned in the context of identifying related compounds and degradation products. akjournals.comresearchgate.net For instance, the structure of a principal oxidative degradation product of galantamine hydrobromide was confirmed using 1D and 2D NMR experiments. akjournals.comresearchgate.net These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
Mass Spectrometry (MS/MS) Fragmentation Analysis
Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is crucial for identifying and confirming the structure of this compound through its characteristic fragmentation patterns. researchgate.net
Using positive-ion electrospray ionization (ESI), this compound (molecular weight 303.35 g/mol ) typically shows a protonated molecular ion [M+H]+ at m/z 304. upce.cz Further fragmentation in MS/MS experiments reveals characteristic product ions. Key fragments observed include m/z 231, resulting from the loss of the CH2CHNH(CH3)O group, and m/z 213, corresponding to a subsequent loss of a water molecule. upce.cz The dimeric ion [2M+H]+ at m/z 607 has also been reported. upce.cz
The fragmentation pathways of galanthamine-type alkaloids are often characterized by the loss of the N-methyl group and adjacent carbon atoms. nih.gov While the specific fragmentation of this compound under different ionization techniques like electron impact (EI) can vary, ESI is generally a softer ionization method that provides clear molecular ion information. ub.edu
Table 2: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
| 304 [M+H]+ | 231 | CH2CHNH(CH3)O |
| 304 [M+H]+ | 213 | CH2CHNH(CH3)O + H2O |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Detection
The structural features of this compound lend themselves to analysis by UV-Vis spectroscopy and fluorescence detection, techniques that are sensitive to the molecule's electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Research indicates that Galanthamine and its metabolites, including this compound, possess a shared chromophore. upce.cz This results in very similar ultraviolet spectra, with a maximum absorption (λmax) observed in the range of 211 to 215 nm. upce.cz While specific UV-Vis spectral data for isolated this compound is not extensively detailed in the public domain, its UV absorption characteristics are utilized in broader analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection. akjournals.comresearchgate.net In these methods, the UV detector is often set at wavelengths like 230 nm or 288 nm to monitor the elution of Galanthamine and its related substances, including the N-Oxide form. researchgate.netdrugfuture.com
Fluorescence Detection
Fluorescence detection offers a highly sensitive and selective method for the quantification of Galanthamine and its metabolites. For the chromatographic analysis of these compounds, a fluorescence detector is typically employed with an excitation wavelength of 280 nm and an emission wavelength of 310 nm. upce.cz Another study on Galantamine hydrobromide utilized spectrofluorimetry with an excitation wavelength of 282 nm and an emission wavelength of 607 nm. researchgate.netresearchgate.net
| Technique | Parameter | Wavelength (nm) |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 211 - 215 upce.cz |
| Fluorescence Detection | Excitation Wavelength (λex) | 280 upce.cz |
| Emission Wavelength (λem) | 310 upce.cz | |
| Spectrofluorimetry | Excitation Wavelength (λex) | 282 researchgate.netresearchgate.net |
| Emission Wavelength (λem) | 607 researchgate.netresearchgate.net |
Impurity Profiling and Stability-Indicating Methods for this compound
The formation of this compound is a key consideration in the stability studies of Galantamine hydrobromide, particularly under oxidative stress conditions. akjournals.comnih.govresearchgate.net Stability-indicating analytical methods are therefore essential to separate and quantify this impurity from the parent drug and other degradation products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling and as a stability-indicating method. akjournals.comnih.govresearchgate.net These methods are designed to resolve Galanthamine from its potential impurities, including this compound.
In one study, Galanthamine hydrobromide was subjected to oxidative stress using hydrogen peroxide, which led to the formation of two degradation products. akjournals.com The minor degradant, with a relative retention time (RRT) of 0.63, was identified as this compound. akjournals.com The European Pharmacopoeia also outlines an HPLC method for related substances of Galantamine, where the limit for Galantamine N-oxide is specified, and its relative retention time is noted as 0.65. researchgate.net Another pharmacopoeial method specifies a limit of 0.75% for this compound. researchgate.net
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of Galanthamine N Oxide
Impact of N-Oxidation on Biological Activity and Selectivity
The introduction of an N-oxide functional group to the galanthamine (B1674398) scaffold has a discernible impact on its biological activity, primarily its potency as a cholinesterase inhibitor. Research indicates that Galanthamine N-Oxide is an active metabolite, retaining the ability to inhibit acetylcholinesterase. caymanchem.com However, this activity is notably attenuated compared to the parent compound, galanthamine.
In vitro studies have demonstrated that this compound inhibits acetylcholinesterase from the electric eel with a half-maximal effective concentration (EC50) of 26.2 µM. caymanchem.com Another study reported an inhibitory concentration (IC50) of 2.6 x 10⁻⁵ M (or 26 µM) for electric eel AChE. nih.gov This indicates that this compound is approximately five times less potent than galanthamine itself in this assay. nih.gov While it is established that this compound also inhibits human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), specific IC50 values for these enzymes are less consistently reported in the literature, making a precise determination of its selectivity difficult. medchemexpress.com Nevertheless, the available data consistently point towards a reduction in inhibitory potency upon N-oxidation. This decrease in activity suggests that the tertiary amine in galanthamine plays a significant role in its interaction with the active site of AChE, and its conversion to a more polar N-oxide group hinders this optimal binding.
Stereochemical Considerations in this compound Activity
The stereochemistry of the galanthamine molecule is a critical determinant of its biological activity. The parent compound, (-)-galanthamine, possesses a specific three-dimensional arrangement that is essential for its high-affinity binding to the active site of acetylcholinesterase. Any deviation from this stereoconfiguration leads to a dramatic loss of inhibitory potency. For instance, its diastereomer, epigalanthamine, is reported to be 130 times less potent as an AChE inhibitor. nih.gov
The process of N-oxidation introduces a new chiral center at the nitrogen atom, potentially leading to the formation of two diastereomeric N-oxides (R and S isomers). While specific studies isolating and evaluating the individual stereoisomers of this compound are scarce, the established importance of the parent molecule's stereochemistry strongly implies that the orientation of the N-oxide group will also influence its interaction with the AChE active site. The addition of the polar oxygen atom and the creation of a new stereocenter further alter the molecule's shape and electronic distribution, which likely contributes to the observed decrease in inhibitory activity compared to galanthamine. The precise spatial arrangement of the N-oxide group in relation to the rest of the molecule would affect its ability to form key interactions within the enzyme's binding pocket.
Comparative Analysis with Galanthamine and Other Derivatives
A comparative analysis of this compound with its parent compound and other derivatives highlights the structural features crucial for potent acetylcholinesterase inhibition. As illustrated in the table below, galanthamine is a significantly more potent inhibitor of AChE than its N-oxide metabolite.
| Compound | Target Enzyme | IC50 / EC50 (µM) | Relative Potency |
| Galanthamine | Electric Eel AChE | ~5.2 | 1 |
| This compound | Electric Eel AChE | 26.2 caymanchem.com | ~0.2 |
| Epigalanthamine | Human Erythrocyte AChE | ~130 x Galanthamine | ~0.008 |
| Norgalanthamine | Human AChE | 2.42 µg/mL | Less potent than Galanthamine |
Data compiled from multiple sources. caymanchem.comnih.govnih.govresearchgate.net Note: Direct comparison is approximate due to variations in experimental conditions and enzyme sources.
The data clearly demonstrates that the N-oxide derivative is considerably less active than galanthamine. Similarly, epigalanthamine, a diastereomer of galanthamine, shows a drastic reduction in activity, underscoring the strict stereochemical requirements for AChE inhibition. nih.gov Norgalanthamine (N-desmethylgalanthamine), another metabolite, is also less potent than galanthamine, with an IC50 value of 2.42 µg/mL for AChE, compared to 1.33 µg/mL for galanthamine in the same study. researchgate.net
These findings collectively suggest that the tertiary amine group in galanthamine, with its specific stereochemistry and ability to be protonated at physiological pH, is a key pharmacophoric feature for optimal interaction with the AChE active site. The conversion to an N-oxide, demethylation, or alteration of the core stereostructure all lead to a significant decrease in inhibitory potency.
Computational Chemistry and Molecular Modeling of Galanthamine N Oxide
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand and predict the binding mode of ligands to protein targets.
Galanthamine (B1674398) N-Oxide, an alkaloid and a metabolite of galantamine, has been identified as an inhibitor of cholinesterase enzymes. drugbank.comcaymanchem.com Molecular docking studies have been employed to investigate its interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Research combining gas chromatography-mass spectrometry (GC-MS) analysis with theoretical in silico studies has shown that Galanthamine N-Oxide is a prominent inhibitor of substrate accommodation in the active site of cholinesterase enzymes. nih.govmedchemexpress.com These studies have modeled its interactions with various forms of the enzyme, including those from Torpedo californica (TcAChE), human recombinant AChE (hAChE), and human BChE (hBChE). nih.gov
One molecular docking investigation utilized the Molegro Virtual Docker (MVD) software to explore the binding of a series of Amaryllidaceae alkaloids, including this compound, to human acetylcholinesterase. ub.edu The calculations were based on the crystallographic structure of recombinant human AChE (rhAChE) in a complex with galanthamine (PDB code: 4EY6). ub.edu The docking protocol was validated by re-docking the original ligand (galanthamine), which showed a very low root-mean-square deviation (RMSD) of 0.27 Å, confirming the accuracy of the docking pose prediction. ub.edu Such studies provide detailed information on the specific contacts, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within the enzyme's active site. ub.edu The primary finding from these simulations is that this compound acts as a significant inhibitor by interfering with the proper positioning of the substrate within the active site of TcAChE, hAChE, and hBChE. nih.govresearchgate.net
Table 1: Summary of Molecular Docking Findings for this compound with Cholinesterases
| Target Enzyme | Computational Method | Key Finding | Source |
| Torpedo californica AChE (TcAChE) | Molecular Docking | Prominent inhibitor of substrate accommodation in the active site. | nih.govmedchemexpress.com |
| Human AChE (hAChE) | Molecular Docking | Prominent inhibitor of substrate accommodation in the active site. | nih.govmedchemexpress.com |
| Human BChE (hBChE) | Molecular Docking | Prominent inhibitor of substrate accommodation in the active site. | nih.govmedchemexpress.com |
| Human recombinant AChE (rhAChE) | Molegro Virtual Docker (MVD) | Detailed analysis of binding contacts within the active site gorge. | ub.edu |
Other Receptor Binding Site Analyses
The primary focus of molecular docking simulations involving this compound has been its interaction with acetylcholinesterase and butyrylcholinesterase, owing to its role as a cholinesterase inhibitor. nih.govub.edu While its parent compound, galantamine, is also known to be an allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), specific molecular docking analyses of this compound with other receptors are not extensively detailed in the reviewed scientific literature. drugbank.com Research efforts have been concentrated on elucidating its binding mechanism to the well-established cholinesterase targets.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. biorxiv.org This technique provides detailed information on the stability of a protein-ligand complex, conformational changes, and the dynamics of their interactions. biorxiv.orgresearchgate.net
While extensive MD simulation studies have been conducted on the parent compound, galantamine, to understand its stability and interaction within the AChE active site gorge, specific and detailed molecular dynamics and conformational analysis studies for this compound are not widely available in the current body of literature. mdpi.comnih.govresearchgate.net For galantamine, MD simulations have been crucial in confirming the stability of the ligand-protein complex, assessing fluctuations in key amino acid residues, and understanding the role of water molecules in the binding gorge. researchgate.netmdpi.com Similar studies on this compound would be beneficial to further elucidate its dynamic behavior and the stability of its binding to cholinesterases over time.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules, providing insights into their reactivity, stability, and intermolecular interactions. nih.govresearchgate.net These methods can determine properties such as molecular orbital energies, charge distributions, and bond dissociation energies. researchgate.netresearchgate.net
The scientific literature contains quantum chemical studies on galantamine, focusing on its interaction sites and radical-scavenging activity. nih.govresearchgate.net However, comprehensive quantum chemical calculations detailing the specific electronic properties of this compound are not prominently featured in the reviewed research. Such calculations would be valuable for a deeper understanding of its reactivity and the nature of its interactions with biological targets from a fundamental electronic perspective.
Future Perspectives and Research Challenges for Galanthamine N Oxide
Elucidation of Novel Biological Activities
While the primary pharmacological activity of galantamine is the inhibition of acetylcholinesterase (AChE), the biological profile of Galanthamine (B1674398) N-Oxide is still being uncovered. caymanchem.commedchemexpress.com As a major metabolite, understanding its intrinsic activities is crucial for a complete picture of galantamine's effects.
Initial research has established that Galanthamine N-Oxide is not biologically inert. It has been shown to be an inhibitor of AChE, although it is less potent than galantamine itself. caymanchem.com One in vitro study determined its half-maximal effective concentration (EC50) for inhibiting electric eel AChE to be 26.2 µM. caymanchem.commedchemexpress.com Furthermore, it has demonstrated neuroprotective properties, with one study showing it can decrease cell death in SH-SY5Y neuroblastoma cells at a concentration of 6.25 µM. caymanchem.com
However, the full spectrum of its biological activity remains an open question. Some studies have indicated that the N-oxide functional group does not necessarily enhance the therapeutic potential compared to the parent compound and may even lead to inactivity in certain assays, such as cytotoxicity tests. nih.govnih.gov For instance, this compound did not show any inhibitory activity against HIV-1 replication in infected lymphoid cells. scielo.org.mx
Future research is needed to explore other potential biological targets. Given its structure, it may interact with other receptors or enzymes in the central nervous system. Investigating its potential modulation of nicotinic acetylcholine (B1216132) receptors, a key feature of galantamine, is a logical next step. hpra.ie Exploring its effects on other neurodegenerative disease pathways beyond cholinergic signaling could reveal novel therapeutic applications.
Table 1: Reported Biological Activities of this compound
| Activity | Finding | Source |
|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | Inhibitor of electric eel AChE with an EC50 of 26.2 µM. | caymanchem.com, medchemexpress.com |
| Neuroprotection | Decreases cobalt chloride-induced cell death in SH-SY5Y cells at 6.25 µM. | caymanchem.com |
| Antiviral Activity | Showed no inhibition of HIV-1 replication. | scielo.org.mx |
| Cytotoxicity | Considered inactive in cytotoxicity assays. | nih.gov |
Development of Advanced Synthetic Routes
The availability of pure this compound is essential for detailed pharmacological studies. While it is a natural metabolite, obtaining it from biological sources is impractical for large-scale research. Therefore, efficient and scalable synthetic routes are a key research challenge.
Currently, this compound is often prepared through the direct oxidation of galantamine. upce.cz However, the literature providing specific, high-yield protocols is sparse. The development of advanced synthetic routes focuses on improving efficiency, scalability, and purity. Challenges in the synthesis of galanthamine itself, a complex alkaloid, often translate to its derivatives. rsc.orgchim.it
Future research in this area could explore several avenues:
Catalytic Oxidation: Investigating novel, selective catalysts for the N-oxidation of galantamine could lead to cleaner reactions with fewer byproducts and easier purification. This could involve biocatalytic approaches using engineered enzymes or chemocatalysis with modern reagents.
Flow Chemistry: Applying continuous flow synthesis methods could offer better control over reaction parameters (temperature, time), potentially increasing yield and safety, and facilitating scale-up. publish.csiro.au
Total Synthesis Modification: Integrating the N-oxidation step into the final stages of existing total syntheses of galantamine could provide an alternative route. rsc.orgwikipedia.org Many total synthesis strategies for galantamine have been published, and adapting these complex pathways presents an interesting chemical challenge. rsc.orgchim.itresearchgate.net
Improving the synthesis is not just an academic exercise; it is a critical step to enable the broader research community to study this compound without the bottleneck of limited supply. google.com
Optimization of Analytical Detection and Characterization
Accurate and sensitive detection of this compound in biological matrices is fundamental for pharmacokinetic and metabolic studies. upce.cznih.gov Several analytical techniques have been developed for the simultaneous determination of galantamine and its metabolites, including High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net
Despite these advances, significant challenges remain:
Method Sensitivity and Selectivity: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial, especially when analyzing samples from brain tissue or plasma where concentrations can be very low. upce.cz Differentiating the N-oxide from a complex mixture of other phase I metabolites like O-desmethyl-galantamine and epigalantamine (B192827) requires highly selective methods. nih.gov
Analyte Stability: A significant issue is the potential for this compound to degrade or convert back to galantamine during sample preparation and analysis. upce.cz For example, certain solid-phase extraction (SPE) cartridges have been reported to cause this conversion, leading to inaccurate quantification. upce.cz The use of specific solvents like chloroform (B151607) during extraction also carries the risk of forming N-oxide artifacts. researchgate.net
Chromatographic Behavior: In GC-MS analysis, this compound tends to exhibit less abundant molecular ions compared to other galanthamine-type alkaloids, which can complicate its identification and quantification. researchgate.net
Future research should focus on developing more robust and reliable analytical methods. This includes creating novel SPE protocols that ensure the stability of the N-oxide, exploring advanced liquid chromatography techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution, and utilizing high-resolution mass spectrometry (HRMS) for unambiguous identification. researchgate.net
Table 2: Analytical Methods for this compound Detection
| Technique | Details & Challenges | Source |
|---|---|---|
| HPLC-UV/Fluorescence/MS | Allows for simultaneous detection of galantamine and its metabolites. Fluorescence detection offers high sensitivity. A key challenge is the potential conversion of N-oxide back to galantamine during some SPE procedures. | upce.cz, nih.gov |
| GC-MS | Can be used for routine screening. This compound shows less abundant molecular ions, which can be a challenge for identification. | researchgate.net |
| LC-MS | A powerful tool for identification and quantification in complex biological samples. Pre-analytical sample preparation can be time-consuming. | researchgate.net |
Exploration of this compound as a Research Probe
Beyond its own potential therapeutic activities, this compound can serve as a valuable research tool or probe. Its unique properties make it suitable for investigating fundamental biological processes.
As a specific product of the CYP3A4-mediated metabolism of galantamine, it is an excellent probe for studying this crucial enzyme system. nih.govfda.govhpra.ie Researchers can use the rate of its formation as an indicator of CYP3A4 activity in different individuals or in response to other drugs, contributing to the field of pharmacogenomics and personalized medicine.
Furthermore, its structural similarity but different pharmacological profile to galantamine makes it an ideal compound for structure-activity relationship (SAR) studies. By comparing the binding and functional effects of this compound with galantamine and other derivatives at the AChE active site or nicotinic receptor allosteric sites, researchers can gain deeper insights into the molecular requirements for activity. caymanchem.com This knowledge can guide the rational design of new, more potent, and selective cholinergic agents.
Future applications could involve synthesizing radiolabeled or fluorescently tagged versions of this compound. Such probes would be invaluable for in vitro and in vivo imaging studies, allowing for direct visualization of its distribution, target engagement, and metabolic fate in real-time.
Q & A
Basic Research Questions
Q. How can Galanthamine N-Oxide be reliably quantified in plant extracts?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) for high sensitivity (LOD ~43 fg) and specificity. Validate the protocol using solid-phase extraction (SPE) with Oasis HLB cartridges to isolate alkaloids, followed by quantification against standardized reference materials . For metabolic profiling, employ NMR to identify major metabolites (e.g., amino acids, citric acid cycle intermediates) and quantify this compound in parallel .
Q. What experimental models are suitable for evaluating this compound’s acetylcholinesterase (AChE) inhibition?
- Methodological Answer : Use species-specific AChE isoforms (e.g., electric eel AChE for preliminary screening, EC = 26.2 μM , and human AChE for translational relevance). Perform competitive inhibition assays with acetylthiocholine as a substrate, and compare results to Galanthamine (IC = 0.35–500 nM ). Include Torpedo californica AChE for structural studies, as its crystal structure reveals binding interactions with Trp84 and the acyl-binding pocket .
Q. What extraction methods maximize this compound yield from plant biomass?
- Methodological Answer : Optimize pressurized liquid extraction (PLE) with ethanol-water mixtures (e.g., 70% ethanol) at elevated temperatures (50–60°C) to enhance alkaloid solubility. For in vitro cultures, modify Murashige and Skoog (MS) basal medium by adjusting ammonium (X1), nitrate (X2), and sucrose (X4) concentrations to boost intracellular alkaloid accumulation (R = 93.6 for TotalGal ).
Advanced Research Questions
Q. How can nutrient modulation in plant cultures enhance this compound biosynthesis?
- Methodological Answer : Implement a full factorial experimental design (e.g., 2 FFE) to test interactions between ammonium, nitrate, phosphate, and sucrose. Use regression models to predict optimal conditions; for example, doubling nitrogen fertilizer increases amino acids but not this compound, suggesting standard N/K levels suffice for maximal yield . Validate with NMR metabolic profiling to correlate nutrient shifts with alkaloid production .
Q. What structural modifications could improve this compound’s dual AChE inhibition and nicotinic receptor modulation?
- Methodological Answer : Perform docking simulations (e.g., AUTODOCK) to identify binding regions in AChE’s active site gorge and peripheral anionic site (PAS). Introduce hydrophobic/aromatic groups to enhance interactions with residues like Trp84 and Asp23 . Synthesize bis-interacting ligands (e.g., 1,2-dihydrogalanthamine derivatives) with IC values <0.19 μM, leveraging tertiary amine protonation at physiological pH for electrostatic interactions .
Q. How do discrepancies in reported inhibitory potencies of this compound arise across studies?
- Methodological Answer : Variability may stem from enzyme sources (e.g., electric eel vs. human AChE isoforms ), assay conditions (pH, substrate concentration), or purity of extracted compounds. Standardize assays using recombinant human AChE and validate purity via HPLC-MS. Cross-reference with X-ray crystallography data to confirm binding modes .
Q. Can this compound mitigate Aβ1–42 fibrillogenesis in Alzheimer’s models?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor Aβ1–42 conformational changes. Co-incubate this compound with Cu to stabilize unfolded Aβ conformations, preventing oligomerization. Confirm via fluorescence assays (e.g., thioflavin T) and compare to Galanthamine’s effects .
Data Contradiction Analysis
Q. Why do some studies report minimal this compound accumulation under high nitrogen fertilization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
